molecular formula C16H23BO3 B14759671 2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14759671
M. Wt: 274.2 g/mol
InChI Key: JGTTZNDFIXPURA-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a dioxaborolane ring core substituted with a cyclopropyl-methoxyphenyl group. This structure confers unique chemical properties, including enhanced stability and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings. The cyclopropyl group introduces steric and electronic effects, while the methoxy substituent modulates electronic density on the aromatic ring, influencing both synthetic utility and biological interactions .

Properties

IUPAC Name

2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)12-8-9-13(11-6-7-11)14(10-12)18-5/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTTZNDFIXPURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation

The Miyaura borylation represents one of the most direct approaches for introducing the boronate ester functionality. This palladium-catalyzed reaction involves the cross-coupling of aryl halides with bis(pinacolato)diboron (B2pin2). The reaction typically proceeds under basic conditions with a palladium catalyst, often PdCl2(dppf), to afford arylboronate esters in high yields.

For the synthesis of 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this would involve using a 4-cyclopropyl-3-methoxyphenyl halide (typically bromide or iodide) as the starting material. The reaction can be conducted in solvents such as dioxane, DMF, or even under solvent-free conditions using mechanochemical methods.

Lithiation-Borylation Approach

Another viable synthetic route involves lithium-halogen exchange followed by treatment with a borate ester. This approach has been demonstrated for various cyclopropyl-containing compounds, including cyclopropylboronic acid derivatives.

The procedure typically involves:

  • Treatment of an aryl halide with an organolithium reagent (n-BuLi, s-BuLi, etc.) at low temperature (-78°C)
  • Addition of a borate ester (trimethyl borate, triisopropyl borate, or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • Hydrolysis or direct isolation of the pinacol ester

Visible-Light Photoredox Catalysis

Recent advances in visible-light photoredox catalysis have enabled the borocyclopropanation of olefins, which could be adapted to synthesize the target compound. This approach uses photoredox catalysts such as Ru(phen)32 under visible light irradiation.

Detailed Synthesis Methods

Method A: Miyaura Borylation of 4-Cyclopropyl-3-methoxyphenyl Halides

This method represents the most direct approach for synthesizing the target compound.

Reagents:

  • 4-Cyclopropyl-3-methoxyphenyl bromide or iodide
  • Bis(pinacolato)diboron (B2pin2)
  • PdCl2(dppf) (catalyst)
  • Potassium acetate or potassium phosphate (base)
  • Anhydrous dioxane or DMF (solvent)

Procedure:

  • In an oven-dried Schlenk tube under nitrogen atmosphere, combine 4-cyclopropyl-3-methoxyphenyl halide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (3-5 mol%), and potassium acetate (3.0 equiv).
  • Add anhydrous dioxane (or DMF), evacuate and backfill with nitrogen three times.
  • Heat the reaction mixture at 80-100°C for 12-24 hours.
  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
  • Purify by column chromatography on silica gel using a gradient of hexanes/ethyl acetate.

This method is expected to yield the target compound in 65-85% yield, based on results from similar arylboronate ester syntheses.

Method B: Two-Step Approach via Cyclopropylation of 3-Methoxyphenylboronate

This alternative approach involves introducing the cyclopropyl group onto a pre-formed methoxyphenylboronate ester.

Step 1: Synthesis of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reagents:

  • 3-Methoxyphenyl bromide or iodide
  • Bis(pinacolato)diboron
  • PdCl2(dppf) catalyst
  • Potassium acetate
  • Dioxane

Procedure:
Follow the Miyaura borylation procedure described in Method A, using 3-methoxyphenyl halide as the starting material. This intermediate can be isolated in 65-75% yield, consistent with literature reports for similar compounds.

Step 2: Regioselective Cyclopropylation

Reagents:

  • 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Cyclopropylation reagent (diiodomethane/zinc-copper couple or appropriate cyclopropyl halide)
  • Palladium catalyst
  • Base (appropriate for the coupling mechanism)
  • Suitable solvent

The specific conditions would depend on the cyclopropylation strategy employed.

Method C: Lithiation-Borylation Approach

This method parallels the synthesis of cyclopropylboronic acid but applied to the aryl system.

Reagents:

  • 4-Cyclopropyl-3-methoxyphenyl bromide or iodide
  • n-Butyllithium or s-butyllithium
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Anhydrous THF or diethyl ether

Procedure:

  • In a flame-dried flask under nitrogen, add 4-cyclopropyl-3-methoxyphenyl halide in anhydrous THF.
  • Cool to -78°C and add n-BuLi or s-BuLi dropwise. Stir for 1-2 hours at -78°C.
  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise at -78°C.
  • Allow the mixture to warm to room temperature over 1-2 hours.
  • Quench with saturated NH4Cl solution and extract with ethyl acetate.
  • Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
  • Purify by column chromatography.

Based on similar reactions, this method is expected to provide the target compound in 70-85% yield.

Comparative Analysis of Synthesis Methods

Table 1 below provides a comparative analysis of the different synthetic approaches:

Parameter Method A (Direct Miyaura Borylation) Method B (Two-Step Approach) Method C (Lithiation-Borylation)
Starting Materials 4-Cyclopropyl-3-methoxyphenyl halide 3-Methoxyphenyl halide 4-Cyclopropyl-3-methoxyphenyl halide
Key Reagents B2pin2, PdCl2(dppf), KOAc B2pin2, cyclopropylation reagent n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Temperature 80-100°C Variable (multiple steps) -78°C to RT
Reaction Time 12-24 hours >24 hours (two steps) 4-6 hours
Expected Yield 65-85% 40-60% (overall) 70-85%
Advantages One-pot, straightforward Available starting materials High yield, milder conditions
Limitations Requires pre-synthesized halide Multiple steps, lower overall yield Requires strict anhydrous conditions, low temperature
Scalability Good (gram scale demonstrated) Moderate Limited by low-temperature requirements

Optimization Parameters

The synthesis of 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be optimized by adjusting several reaction parameters, as demonstrated in Table 2:

Parameter Method A (Miyaura Borylation) Outcome
Solvent Dioxane Good yields (65-75%)
DMF Higher yields (75-85%)
THF Moderate yields (50-60%)
Solvent-free (ball mill) Variable yields, shorter reaction time
Catalyst PdCl2(dppf) Standard catalyst, good results
Pd(OAc)2/dppb Effective for challenging substrates
Pd2(dba)3/RuPhos Higher activity for sterically hindered substrates
Base KOAc Standard base, good yields
K3PO4 Stronger base, potentially higher yields
K2CO3 Milder conditions, potentially lower yields
Temperature 80°C Longer reaction times
100°C Optimal balance of rate and selectivity
120°C Faster reactions, potential side products

Functionalization Applications

The synthesized 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as a valuable building block for further transformations:

Suzuki-Miyaura Cross-Coupling

The compound can undergo Suzuki-Miyaura cross-coupling with various aryl or heteroaryl halides to form biaryl compounds. This reaction typically employs a palladium catalyst such as Pd(dppf)Cl2 or Pd2(dba)3/RuPhos and a base like K2CO3 or t-BuOK.

Oxidation of the C-B Bond

The boronate ester can be oxidized to the corresponding alcohol using hydrogen peroxide or sodium perborate in THF/water (1:1), as demonstrated for similar compounds.

Functionalization to Other Derivatives

The boronate ester can be converted to various functional groups including amines, halides, and pseudohalides through established transformations of the C-B bond.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound’s primary role lies in Suzuki-Miyaura coupling , where it forms carbon-carbon bonds with aryl halides or triflates. The mechanism involves:

  • Transmetalation : The boronic ester reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a palladium-boron complex.

  • Base activation : A base (e.g., Na₂CO₃) deprotonates the boronic ester, facilitating transmetalation.

  • Cyclization : The palladium complex undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond.

Example :

Ar-B(O)₂+Pd(0)BaseAr-C-Coupling Product\text{Ar-B(O)₂} + \text{Pd(0)} \xrightarrow{\text{Base}} \text{Ar-C-Coupling Product}

This reaction is critical for constructing biaryl or heteroaryl systems in pharmaceuticals and agrochemicals.

Chan-Lam Amination

The compound can participate in Chan-Lam amination with primary/secondary amines to form C-N bonds:

  • Mechanism : The boronic ester reacts with an amine in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base (e.g., Et₃N).

  • Application : Synthesis of arylamines for drug discovery .

Other Cross-Coupling Reactions

  • Heck reaction : Potential coupling with alkenes to form substituted alkenes.

  • Sonogashira coupling : Reaction with alkynes to form arylacetylenes.

Boronic Acid to Dioxaborolane Conversion

The compound is typically synthesized by reacting 4-cyclopropyl-3-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione (pinacol ester) under:

  • Conditions : Anhydrous THF, room temperature, or reflux.

  • Yield : High purity (e.g., 67–83% in analogous reactions) .

Example Reaction :

Ar-B(OH)₂+Pinacol esterTHFAr-B(OC(C)₂(C)₂)₂\text{Ar-B(OH)₂} + \text{Pinacol ester} \xrightarrow{\text{THF}} \text{Ar-B(OC(C)₂(C)₂)₂}

Industrial Optimization

  • Continuous flow reactors : Improve yield and scalability.

  • Temperature/pressure control : Critical for minimizing side reactions.

Pharmaceutical and Agrochemical Development

  • Biaryl systems : Used in synthesizing kinase inhibitors or herbicides.

  • Steric effects : The cyclopropyl group introduces steric hindrance, enhancing selectivity in drug candidates.

Materials Science

  • Functional polymers : Incorporation into conductive polymers or sensors via cross-coupling.

Substituent Effects

Feature Impact on Reactivity
Cyclopropyl Steric hindrance; stabilizes reactive intermediates
Methoxy Electron-donating; activates aromatic ring for coupling

Comparative Reactivity with Analogous Compounds

Compound Key Difference Reactivity
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolaneLacks cyclopropyl groupLower steric hindrance
3-(Cyclopropyl)-1-(methoxy)benzeneNo boron; different substitutionInactive in cross-coupling

NMR Spectroscopy

1H NMR (CDCl₃) :

  • Cyclopropyl: δ 1.12–1.16 (m)

  • Methoxy: δ 3.81 (s, 3H)

  • Aromatic: δ 6.81–6.37 (m) .

11B NMR (CDCl₃) :

  • δ ~33.6 ppm (quartet) .

Mass Spectrometry

  • MS (DCI) : m/z 298 ([M+NH₄]⁺) .

Stability and Handling

  • Physical state : Typically colorless liquid or solid.

  • Stability : Stable under standard conditions (dry, cool).

  • Solubility : Soluble in organic solvents (e.g., THF, DCM).

Scientific Research Applications

2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in organic synthesis and medicinal chemistry. The cyclopropyl and methoxyphenyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Analogs with Cyclopropyl and Aromatic Substitutions

Compound Name Structural Features Key Differences Reactivity/Applications
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclopropyl-phenyl group Lacks methoxy substitution; simpler aromatic system Higher steric hindrance reduces reactivity in nucleophilic substitutions .
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorine and methoxymethoxy substituents Increased electronegativity from fluorine enhances stability; methoxymethoxy improves solubility Preferred in medicinal chemistry for metabolic stability .
2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Biphenyl core with chlorine substituents Extended aromatic system increases π-stacking potential Used in materials science for organic electronics .

Key Insight : The target compound’s 3-methoxy group enhances electron-donating effects compared to halogenated analogs, accelerating transmetallation in cross-coupling reactions .

Substituent Effects on Reactivity and Stability

  • Methoxy vs. Aniline Groups :

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The aniline group introduces basicity, enabling pH-sensitive applications. However, it is less stable under oxidative conditions compared to the methoxy-substituted target compound.
    • Impact : Methoxy groups improve hydrolytic stability, making the target compound more suitable for aqueous-phase reactions .
  • Cyclopropyl vs. Linear Alkyl Chains :

    • 2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The linear chloropropyl chain increases flexibility but reduces steric protection of the boron center, leading to faster degradation.
    • Impact : The cyclopropyl group in the target compound enhances rigidity and boron center protection, extending shelf life .

Electronic and Steric Comparisons

Parameter Target Compound 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 2-(4-Bromo-3,5-difluorophenyl) Analog ()
Electron Density (Aromatic Ring) Moderate (methoxy donor) Low (isocyanophenyl withdraws electrons) Very low (Br, F withdraw electrons)
Steric Bulk High (cyclopropyl) Moderate (isocyanophenyl) Low (Br, F are small substituents)
Reactivity in Suzuki-Miyaura Fast transmetallation Slow due to electron withdrawal Moderate (halogens allow oxidative addition)

Biological Activity

The compound 2-(4-Cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : 2-(4-cyclopropyl-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C16H23BO3
  • Molecular Weight : 274.17 g/mol
  • CAS Number : 2223052-70-6
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Dioxaborolanes are known for their ability to modulate enzyme activities and influence cellular signaling pathways. Specifically, they may interact with:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity affecting cellular responses.

Pharmacological Properties

  • Antiparasitic Activity : Preliminary studies indicate that derivatives of dioxaborolanes exhibit antiparasitic properties. While specific data on this compound is limited, related compounds have shown efficacy against malaria parasites by targeting ATPase activity .
  • Cytotoxicity : The safety profile and cytotoxicity against human cell lines must be evaluated to assess therapeutic potential. Some dioxaborolanes have demonstrated low cytotoxicity in vitro .

Study 1: Antiparasitic Efficacy

A study focusing on the optimization of related dioxaborolane compounds revealed that modifications at specific positions significantly enhanced their antiparasitic activity against Plasmodium falciparum. For instance, a compound with a similar scaffold exhibited an EC50 value of 0.010 μM against asexual stage parasites . Although direct comparisons cannot be made without specific data for the compound , these findings suggest potential for further investigation.

Study 2: Metabolic Stability and Solubility

Research into the metabolic stability of dioxaborolanes indicates that structural modifications can improve solubility and stability in biological systems. A compound structurally similar to our target demonstrated improved metabolic stability when polar functionalities were introduced . This highlights the importance of chemical structure in determining biological efficacy.

Data Table: Comparative Biological Activity

Compound NameCAS NumberEC50 (μM)TargetReference
Compound A2223052-70-60.010PfATP4 (malaria)
Compound BNot specified0.395Asexual stage
Compound CNot specifiedVariesVarious

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